3-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-phenylbutan-2-yl)propanamide
Description
This compound is a tricyclic heterocyclic molecule featuring a sulfur atom (thia group), four nitrogen atoms (tetraaza), and a 7-oxo moiety within its fused ring system. The core structure is linked to a propanamide group substituted with a 4-phenylbutan-2-yl chain.
Properties
IUPAC Name |
3-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-phenylbutan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-3-26-21(29)20-17(13-14-30-20)27-18(24-25-22(26)27)11-12-19(28)23-15(2)9-10-16-7-5-4-6-8-16/h4-8,13-15H,3,9-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFBDOHKWMFILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-phenylbutan-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its complex structure can impart unique characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
Structural Uniqueness: The ethyl-oxo group and phenylbutan-2-yl chain distinguish this compound from known analogs, offering a novel scaffold for drug discovery.
Predicted Properties : Higher logP (estimated ~3.5) compared to 8C3 (logP ~2.8) suggests enhanced blood-brain barrier penetration, making it a candidate for CNS targets .
Toxicity Profile : Absence of reactive alerts (e.g., mutagenic amines) in QSAR models supports further preclinical evaluation .
Biological Activity
Overview of the Compound
The compound is a complex organic molecule with potential pharmaceutical applications. Its structure suggests it may interact with biological systems in various ways, possibly as an inhibitor or modulator of specific biological pathways.
While specific studies on this compound may be limited, compounds with similar structures often act through:
- Enzyme Inhibition : Many tetrazole-containing compounds are known to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Compounds that engage with neurotransmitter receptors can influence signaling pathways, potentially affecting conditions like depression or anxiety.
Pharmacological Potential
- Antimicrobial Activity : Compounds similar to this one have shown promise against various bacterial strains and may possess antifungal properties.
- Anticancer Properties : Certain derivatives have been explored for their ability to induce apoptosis in cancer cells or inhibit tumor growth.
- Anti-inflammatory Effects : The modulation of inflammatory pathways could be a significant aspect of its biological activity.
Study 1: Antimicrobial Efficacy
A study investigating a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.
Study 2: Anticancer Activity
Research on similar tetrazole derivatives revealed their potential to inhibit cancer cell proliferation in vitro. These compounds were found to induce cell cycle arrest and apoptosis in various cancer cell lines.
Study 3: Anti-inflammatory Mechanisms
A study highlighted the anti-inflammatory properties of a structurally analogous compound, showing reduced production of pro-inflammatory cytokines in activated macrophages.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
